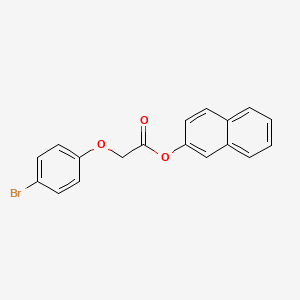

Naphthalen-2-yl 2-(4-bromophenoxy)acetate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds derived from the reaction of an aromatic carboxylic acid or an aromatic alcohol with an alcohol or a carboxylic acid, respectively. They are characterized by the presence of at least one aromatic ring and an ester functional group. This combination of structural features imparts a unique set of physical and chemical properties, leading to their widespread use in various industrial and research settings.

Significance of Naphthalene (B1677914) and Bromophenoxy Moieties in Organic Synthesis and Design

The molecular architecture of Naphthalen-2-yl 2-(4-bromophenoxy)acetate is distinguished by two key structural components: the naphthalene ring and the bromophenoxy group. Both of these moieties are of considerable importance in the realms of organic synthesis and molecular design.

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. Its rigid and planar structure provides a foundation for the construction of molecules with specific spatial orientations, facilitating interactions with biological targets. Numerous naphthalene-containing compounds have been developed as therapeutic agents with a wide range of activities, including anticancer and anti-inflammatory properties. The versatility of the naphthalene ring allows for functionalization at various positions, enabling the fine-tuning of a molecule's pharmacological profile.

The bromophenoxy moiety also plays a significant role in the design of new chemical entities. The presence of a bromine atom, a halogen, can profoundly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability. In organic synthesis, the bromine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, which are instrumental in the construction of more complex molecules. The phenoxy group itself is a common structural motif in many biologically active compounds.

Overview of Current Research Landscape and Gaps Pertaining to Complex Aromatic Esters

The research landscape for complex aromatic esters is broad, with numerous studies focusing on their synthesis and application in materials science, fragrance, and pharmaceuticals. However, the specific investigation into this compound appears to be in its nascent stages.

Available information suggests that this compound has been synthesized and has been noted for its potential as an anti-inflammatory and anticancer agent. smolecule.com The synthesis typically involves the esterification of 4-bromophenol with naphthalen-2-yloxyacetic acid. smolecule.com This synthetic route highlights the accessibility of this molecular scaffold for further investigation.

Despite this initial characterization, a comprehensive search of publicly available scientific literature reveals a significant gap in our understanding of this specific molecule. There is a notable absence of in-depth, peer-reviewed studies detailing its biological mechanisms of action, comprehensive spectroscopic analysis, or its evaluation in various disease models. While the individual naphthalene and bromophenoxy moieties are well-studied in other contexts, the synergistic or unique properties arising from their combination in this compound remain largely unexplored.

This lack of detailed research presents a clear opportunity for future investigations. Key areas that warrant exploration include:

Detailed Biological Evaluation: Comprehensive screening of its anti-inflammatory and anticancer activities against a panel of cell lines and in vivo models.

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts its biological effects.

Spectroscopic and Structural Analysis: In-depth characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography to fully understand its three-dimensional structure.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

The current state of knowledge positions this compound as a promising but understudied molecule. The foundation laid by the known significance of its constituent parts provides a strong rationale for further research to unlock its full potential.

Detailed Research Findings

As of the current date, detailed peer-reviewed research findings specifically focused on this compound are limited. The primary available information positions it as a compound with potential therapeutic applications, though comprehensive studies to validate these claims are not yet prevalent in the public domain.

Synthesis and Characterization:

The synthesis of this compound is reported to be achievable through standard esterification methods. One described route involves the reaction of naphthalen-2-yloxyacetic acid with 4-bromophenol. smolecule.com This straightforward synthetic accessibility is a crucial factor for enabling further research into its properties and applications.

| Reactants | Product | Reaction Type |

| Naphthalen-2-yloxyacetic acid | This compound | Esterification |

| 4-Bromophenol |

Potential Biological Activity:

Preliminary information suggests that this compound may possess anti-inflammatory and anticancer properties. smolecule.com This potential is likely attributed to the combined structural features of the naphthalene and bromophenoxy moieties, both of which are found in numerous compounds with established biological activities. However, without published in-vitro or in-vivo data, the potency, selectivity, and mechanism of action of this compound remain speculative.

| Compound | CAS Number | Molecular Formula | Reported Potential Activities |

| This compound | 313253-30-4 | C18H13BrO3 | Anti-inflammatory, Anticancer |

The exploration of naphthalene derivatives in drug discovery is an active area of research. Studies on various naphthalene-containing compounds have demonstrated their potential to inhibit cancer cell growth and modulate inflammatory pathways. nih.govnih.govnih.gov Similarly, compounds containing bromophenyl groups are frequently investigated in medicinal chemistry for their therapeutic potential. nih.govnih.gov The presence of both of these key pharmacophores within a single molecule makes this compound a logical candidate for further biological evaluation.

The current body of knowledge, while limited, provides a compelling foundation for future research to fully elucidate the chemical and biological properties of this complex aromatic ester.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKMYVUVKOZBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthalen 2 Yl 2 4 Bromophenoxy Acetate and Its Derivatives

Esterification Approaches for Compound Synthesis

The crucial step in the synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate is the formation of the ester bond between the naphthalen-2-ol and 2-(4-bromophenoxy)acetic acid moieties. This can be accomplished through several classic and modern esterification techniques.

Direct Esterification Reactions

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would entail the reaction of 2-(4-bromophenoxy)acetic acid with naphthalen-2-ol. Although the direct esterification of phenols can be more challenging than that of aliphatic alcohols, several methods have been developed to facilitate this transformation.

Commonly employed acid catalysts for the direct esterification of phenols include strong mineral acids such as sulfuric acid, and sulfonic acids like p-toluenesulfonic acid. The reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the formation of the ester. Polyphosphoric acid can also serve as both a catalyst and a dehydrating agent in these reactions. Another approach involves the use of phosphorous acid as a catalyst, which has been shown to be effective in the esterification of phenols with carboxylic acids.

| Catalyst | Typical Reaction Conditions |

| Sulfuric Acid (H₂SO₄) | Reflux in a suitable solvent with azeotropic removal of water. |

| p-Toluenesulfonic Acid (TsOH) | Similar to sulfuric acid, often preferred for its milder nature. |

| Polyphosphoric Acid (PPA) | Can be used as both catalyst and solvent at elevated temperatures. |

| Phosphorous Acid (H₃PO₃) | Effective catalyst for the direct esterification of phenols. |

Transesterification Strategies

Transesterification offers an alternative route to this compound. This method involves the reaction of an ester with an alcohol in the presence of a catalyst. For the synthesis of the target compound, a simple alkyl ester of 2-(4-bromophenoxy)acetic acid, such as the methyl or ethyl ester, would be reacted with naphthalen-2-ol.

This transformation is often catalyzed by either acids or bases. For the transesterification involving phenols, alkali metal catalysts have been shown to be effective. The reaction typically involves heating the reactants with the catalyst, and the equilibrium is shifted by removing the alcohol byproduct (e.g., methanol or ethanol). This method can be advantageous in cases where the direct esterification proves to be low-yielding or requires harsh conditions.

Synthesis of Key Precursor Molecules

The efficient synthesis of this compound is highly dependent on the availability of its key precursors: a naphthalen-2-ol derivative and 2-(4-bromophenoxy)acetic acid. A variety of synthetic methods exist for the preparation and functionalization of these essential building blocks.

Preparation of Naphthalen-2-ol Derivatives

Naphthalen-2-ol, also known as β-naphthol, is a readily available starting material. However, the synthesis of its derivatives allows for the introduction of various functional groups onto the naphthalene (B1677914) core, leading to a range of this compound analogs.

Several methods for the synthesis of substituted naphthalen-2-ols have been reported. One approach involves the electrophilic cyclization of appropriately substituted alkynes. This method allows for the regioselective preparation of polysubstituted naphthalenes and 2-naphthols under mild conditions. Additionally, multi-component reactions, such as the Betti reaction, can be employed to synthesize functionalized naphthalen-2-ol derivatives. For instance, the reaction of 2-naphthol, an aldehyde, and an amine can yield aminomethylated naphthalen-2-ols.

| Synthetic Method | Description |

| Electrophilic Cyclization of Alkynes | A regioselective method for preparing polysubstituted naphthalenes and 2-naphthols from arene-containing propargylic alcohols. |

| Multi-component Reactions (e.g., Betti reaction) | Condensation of 2-naphthol, an aldehyde, and an amine to produce aminomethylated derivatives. |

Synthesis of 2-(4-bromophenoxy)acetic Acid and Related Precursors

The key precursor, 2-(4-bromophenoxy)acetic acid, can be synthesized through several established methods. A common and efficient route is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. The resulting phenoxide is then reacted with a haloacetic acid derivative, typically chloroacetic acid or ethyl chloroacetate, to form the ether linkage. If an ester is used, a subsequent hydrolysis step is required to obtain the desired carboxylic acid.

An alternative approach for the formation of the aryl ether bond is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. In this case, 4-bromophenol could be reacted with a derivative of glycolic acid in the presence of a copper catalyst.

Functionalization of Naphthalene and Bromophenyl Scaffolds

Further diversification of this compound can be achieved by the functionalization of the naphthalene and bromophenyl core structures either before or after the esterification.

Naphthalene Scaffold: Modern synthetic chemistry offers a variety of methods for the regioselective functionalization of the naphthalene ring system. Directed C-H activation has emerged as a powerful tool to introduce functional groups at specific positions, overriding the inherent reactivity of the naphthalene core. These methods often employ a directing group to guide a transition metal catalyst to a specific C-H bond, allowing for the introduction of alkyl, aryl, or other functional groups.

Bromophenyl Scaffold: The bromine atom on the phenyl ring of 2-(4-bromophenoxy)acetic acid serves as a versatile handle for further chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst. This enables the introduction of a wide range of aryl and vinyl substituents. Other cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based functional groups.

| Scaffold | Functionalization Reaction | Reagents and Conditions |

| Naphthalene | Directed C-H Activation | Transition metal catalyst (e.g., Rh, Ru, Pd), directing group on the naphthalene ring. |

| Bromophenyl | Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester. |

| Bromophenyl | Buchwald-Hartwig Amination | Palladium catalyst, base, amine. |

Coupling Reactions and Advanced Synthetic Routes

The synthesis of this compound can be approached through classical methods such as a two-step process involving an initial Williamson ether synthesis to form 2-(4-bromophenoxy)acetic acid, followed by an esterification with 2-naphthol. However, more advanced synthetic routes leverage modern coupling reactions to improve efficiency and yield.

Ullmann-Type Coupling: A prominent advanced route involves a copper-catalyzed Ullmann-type C-O bond formation. organic-chemistry.org This reaction can directly couple an aryl halide with an alcohol or phenol. In a potential pathway, 4-bromophenol could be coupled with a haloacetate ester, or alternatively, 2-naphthol could be coupled with an activated 2-(4-bromophenoxy)acetyl derivative in a copper-catalyzed system. These reactions often require specific ligands, such as N,N-dimethyl glycine or bipyridyl complexes, to proceed efficiently. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions offer a versatile platform for constructing the diaryl ether moiety or for subsequent derivatization. While typically used for C-C or C-N bonds, specialized palladium systems can also facilitate C-O bond formation. An advanced strategy could involve the palladium-catalyzed [4+2] annulation to construct the naphthalene ring system from simpler precursors, offering a convergent approach to complex derivatives. nih.govresearchgate.net Furthermore, palladium catalysis is instrumental in the synthesis of stannyl derivatives of naphthalenes, which serve as versatile intermediates for creating more complex structures through Stille coupling. nih.gov

One-Pot Syntheses: To streamline the synthesis, one-pot methodologies are highly desirable. A facile one-pot method for building aryloxyalkyl esters has been developed using phenolic esters and halogenated alcohols, which proceeds via an acyl transfer mechanism. researchgate.net This suggests a potential route where 2-naphthyl acetate (B1210297) could react with a bromo-functionalized alcohol in the presence of a suitable base to form the target ester linkage in a single step.

Derivatization Strategies for Structural Analogue Generation

The generation of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies. Derivatization can be targeted at three key regions of the molecule: the naphthalene moiety, the bromophenoxy moiety, and the linker region.

Modifications on the Naphthalene Moiety

The naphthalene scaffold is a common feature in many bioactive compounds and approved drugs, making its modification a key strategy for analogue development. researchgate.netresearchgate.net

Substitution: The naphthalene ring can be functionalized with a variety of substituents to modulate its electronic and steric properties. For instance, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., sulfonyl) can significantly impact biological activity, as seen in related sulphonamide derivatives. nih.gov Palladium-catalyzed dearomative 1,4-difunctionalization reactions provide a modern approach to introduce diverse functional groups and create complex spirooxindoles from naphthalene precursors. nih.gov

Ring Position Isomerism: The position of the ester linkage on the naphthalene ring can be varied. Synthesizing the naphthalen-1-yl isomer, for example, allows for the exploration of spatial arrangements that may be critical for biological interactions. Studies on related naphthalene-chalcone hybrids show that substitution from the first versus the second position of the ring leads to compounds with distinct biological profiles. nih.gov

Bioisosteric Replacement: The entire naphthalene ring can be replaced with other bicyclic or large aromatic systems, such as quinoline, anthracene, or indole, to explore the impact of different aromatic surfaces and heteroatom inclusion. nih.gov

Substitutions on the Bromophenoxy Moiety

The bromophenoxy moiety offers a chemically accessible handle for extensive derivatization, primarily through the versatile chemistry of the bromine substituent.

Cross-Coupling Reactions: The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, including alkyl, vinyl, and aryl groups (Suzuki, Stille), or nitrogen- and oxygen-based nucleophiles (Buchwald-Hartwig). This strategy is fundamental in modern medicinal chemistry for creating large libraries of analogues.

Positional Isomerism: Relocating the bromine atom from the para to the meta or ortho position can lead to a complete loss of activity in related antiviral compounds, highlighting the importance of substituent placement on the phenoxy ring. nih.gov

Linker Region Modifications

The 2-oxo-2-(naphthalen-2-yloxy)ethyl linker is critical for defining the spatial relationship and flexibility between the two aromatic moieties.

Chain Length Variation: The length of the alkyl chain in the linker can be modified. For example, extending the acetate linker to a propionate or butyrate can alter the molecule's conformational flexibility. In a series of related antiviral compounds, the length of an alkyl bridge was found to be a critical determinant of activity. nih.gov

Ester Bioisosteres: The ester functional group can be replaced with other common bioisosteres, such as amides, reverse amides, sulfonamides, or ketones. This can improve metabolic stability and introduce new hydrogen bonding capabilities.

Incorporation of Rigidity: Introducing elements of rigidity, such as a double bond or a small ring (e.g., cyclopropane), within the linker can lock the molecule into specific conformations, which can be beneficial for target binding. Donor-acceptor cyclopropanes, for instance, are versatile building blocks for creating complex and rigid structures. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The enhancement of reaction yields for the synthesis of this compound and its derivatives relies on the systematic optimization of key reaction parameters for the core etherification and esterification steps. researchgate.net

The formation of the aryloxyacetic acid precursor, a key step often accomplished via Williamson ether synthesis, is influenced by the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) are effective, but weaker, safer bases such as potassium carbonate (K2CO3) are often preferred in non-protic solvents like acetone or dimethylformamide (DMF). francis-press.comarkat-usa.org High temperatures can facilitate the reaction but may also promote side reactions. researchgate.net

For the final esterification step, several variables can be tuned. angolaonline.net In acid-catalyzed esterification, the choice of acid, removal of water, and temperature are critical. mdpi.com Alternatively, using coupling agents like N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can provide high yields under mild, neutral conditions at room temperature. organic-chemistry.org Enzymatic catalysis, for example using Novozym® 435 lipase, offers another mild and selective method, where parameters like enzyme concentration and substrate molar ratio are key to achieving high conversion rates. nih.gov

The table below summarizes key parameters and their typical effects on analogous etherification and esterification reactions, providing a framework for optimizing the synthesis of the target compound.

| Reaction Step | Parameter | Condition/Reagent | Effect on Yield/Reaction Rate | Reference |

|---|---|---|---|---|

| Ether Synthesis (Williamson) | Base | K₂CO₃ vs. NaH | K₂CO₃ is a milder, safer base often used in polar aprotic solvents; NaH is stronger but requires stricter anhydrous conditions. | francis-press.com |

| Solvent | Acetone, DMF, DMSO | Polar aprotic solvents are generally preferred as they solvate the cation without interfering with the nucleophile. | francis-press.com | |

| Temperature | Room Temp. to >100 °C | Higher temperatures increase reaction rates but can also lead to side reactions like elimination. Catalytic processes may require temperatures above 300 °C. | researchgate.net | |

| Esterification | Catalyst | Acid (H₂SO₄), Coupling Agent (EDCI/DMAP), Enzyme (Lipase) | Acid catalysts are traditional but can be harsh. EDCI/DMAP allows for mild, neutral conditions. Enzymes offer high selectivity. | mdpi.comorganic-chemistry.orgnih.gov |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:4 | Using an excess of one reagent can drive the equilibrium towards the product, but the optimal ratio depends on the specific substrates and catalyst system. | nih.gov | |

| Solvent | Toluene, Dichloromethane, Cyclohexane | Choice of solvent can affect solubility and reaction rate. For acid-catalyzed reactions, a solvent that allows azeotropic removal of water (e.g., toluene) is beneficial. | nih.gov |

Advanced Structural Elucidation and Characterization of Naphthalen 2 Yl 2 4 Bromophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise connectivity and spatial arrangement of atoms within Naphthalen-2-yl 2-(4-bromophenoxy)acetate. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its constituent fragments: the naphthalen-2-yl group, the 2-(4-bromophenoxy) moiety, and the central acetate (B1210297) ester linkage.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and bromophenoxy rings, as well as the methylene (B1212753) protons of the acetate linker. The naphthalene ring system typically exhibits complex multiplets in the downfield region (δ 7.0-8.0 ppm). The 4-bromophenoxy group is expected to show two sets of doublets, characteristic of a para-substituted benzene (B151609) ring, also in the aromatic region. A key singlet in the upfield region (around δ 4.5-5.0 ppm) would be attributed to the methylene protons (-O-CH₂-C=O), deshielded by the adjacent oxygen and carbonyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon skeleton. The spectrum will be characterized by a number of signals in the aromatic region (δ 110-160 ppm) corresponding to the ten carbons of the naphthalene ring and the six carbons of the bromophenoxy ring. The carbon atom attached to the bromine (C-Br) would appear at a distinct chemical shift within this range. The carbonyl carbon of the ester group is expected to resonate significantly downfield (δ 165-175 ppm), a characteristic feature of ester carbonyls. The methylene carbon (-O-CH₂-C=O) signal would likely appear in the range of δ 60-70 ppm.

Expected ¹H NMR Chemical Shift Assignments

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | 7.0 - 8.0 | Multiplet |

| Bromophenoxy H | 6.8 - 7.5 | Doublet |

| Methylene (-OCH₂-) | 4.5 - 5.0 | Singlet |

Expected ¹³C NMR Chemical Shift Assignments

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Naphthalene C | 110 - 150 |

| Bromophenoxy C | 115 - 160 |

| Methylene (-OCH₂-) | 60 - 70 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be particularly useful in assigning the protons within the naphthalene ring system by identifying adjacent protons. It would also confirm the coupling between the ortho and meta protons on the 4-bromophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is a powerful tool for establishing the connectivity between the different structural units. Key expected HMBC correlations would include:

Correlations from the methylene protons to the carbonyl carbon and the oxygen-bearing carbon of the 4-bromophenoxy ring, confirming the 2-(4-bromophenoxy)acetate fragment.

Correlations from the methylene protons to the carbonyl carbon, and from the naphthalene protons to the carbonyl carbon, which would verify the ester linkage to the naphthalen-2-yl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the proposed three-dimensional structure and to differentiate between possible isomers if applicable. For this molecule, NOESY could show through-space correlations between the methylene protons and nearby protons on both the naphthalene and bromophenoxy rings.

A deuterium (B1214612) exchange study involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. Labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups, will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. For this compound, which lacks any labile protons, a D₂O exchange experiment would be expected to show no change in the ¹H NMR spectrum. This would serve as negative evidence, confirming the absence of exchangeable protons and supporting the proposed ester structure.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to its various functional groups. The most prominent and diagnostic peaks are expected to be:

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in an ester. This is a key indicator of the ester linkage in the molecule.

C-O Stretch: Two distinct C-O stretching vibrations associated with the ester group are expected. The C(=O)-O stretch would likely appear in the range of 1300-1200 cm⁻¹, while the O-C (alkyl) stretch would be found around 1150-1050 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the region of 1600-1450 cm⁻¹ would correspond to the carbon-carbon double bond stretching vibrations within the naphthalene and benzene rings.

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂) group would be expected just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium to Weak |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Ester C-O Stretch | 1300 - 1050 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in IR, non-polar bonds often show strong signals in Raman. For this compound, the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the naphthalene and benzene rings are typically strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region.

C-Br Stretch: The C-Br bond, being a relatively non-polar bond, often gives a more intense and easily identifiable signal in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, an HRMS analysis would be expected to confirm the molecular formula C₁₈H₁₃BrO₃. The theoretical exact mass would be calculated, and the experimental data would need to fall within a narrow margin of error (typically <5 ppm) to validate the composition. The distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum, serving as a clear indicator of the compound's identity. However, specific experimental HRMS data for this compound has not been reported in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of this compound would be used to assess its purity by separating the main compound from any impurities, starting materials, or by-products from its synthesis. The mass spectrometer would then confirm the identity of the main peak by detecting its molecular ion. No specific LC-MS studies detailing the purity or retention time of this compound are currently available in the public domain literature.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the interaction of molecules with light, providing insights into their electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands (λmax) associated with the π-π* transitions of the naphthalene and bromophenoxy aromatic systems. While studies on related chromophores like 1-naphthyl acetate exist, showing absorption regions between 200-350 nm, specific experimental UV-Vis spectra for the title compound are not documented. researchgate.net

Photoluminescence and Emission Studies

Photoluminescence spectroscopy involves exciting a molecule with light and measuring the light it emits upon relaxation to a lower energy state (fluorescence or phosphorescence). Such studies would characterize the emission spectrum, quantum yield, and excited-state lifetime of this compound. This information is valuable for understanding its potential in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. No published photoluminescence data for this specific compound could be located.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. An SC-XRD analysis of this compound would provide detailed information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state. This would allow for the unambiguous confirmation of its structure and conformation.

A successful crystallographic study would yield a comprehensive dataset, typically presented in a table format as shown below for a hypothetical analysis.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Empirical formula | C₁₈H₁₃BrO₃ |

| Formula weight | 357.20 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a, b, c (Å): Data not available |

| α, β, γ (°): Data not available | |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated density (Mg/m³) | Data not available |

| R-factors (I > 2σ(I)) | Data not available |

| Goodness-of-fit on F² | Data not available |

Despite the existence of crystallographic data for numerous related naphthalene and bromophenyl derivatives, a crystal structure for this compound has not been deposited in crystallographic databases or published in the searched scientific literature. nih.govresearchgate.netiucr.org

Determination of Crystal System and Space Group

The initial and most fundamental step in the structural elucidation of a crystalline material like this compound is the determination of its crystal system and space group through single-crystal X-ray diffraction. This technique provides precise information about the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating lattice) and the symmetry operations that define the crystal's structure.

For organic molecules of similar complexity, common crystal systems include monoclinic and orthorhombic. nih.govnih.govnih.goviucr.org The space group further refines the description of the crystal's internal symmetry, indicating the arrangement of molecules within the unit cell and the presence of symmetry elements like screw axes and glide planes. The specific space group governs the packing efficiency and the nature of intermolecular interactions. The determination of these parameters is crucial as it forms the basis for solving the complete crystal structure and subsequent detailed analyses.

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₃BrO₃ |

| Formula Weight | 357.20 g/mol |

| Temperature | 296 K |

| Wavelength | (Mo Kα) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit cell dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = 90°, β = [value]°, γ = 90° | |

| Volume | [value] ų |

Note: The values in this table are representative examples of parameters that would be determined and are not the experimentally confirmed data for this specific compound.

Molecular Conformation and Dihedral Angle Analysis

The molecular conformation of this compound is defined by the spatial arrangement of its constituent parts: the naphthalene ring system, the 4-bromophenoxy group, and the connecting acetate bridge. The inherent flexibility of the ether and ester linkages (C-O-C and O-C=O) allows for rotational freedom, meaning the molecule is not constrained to be planar.

Table 2: Key Dihedral Angles for Conformational Analysis

| Description | Angle (°) |

|---|---|

| Angle between Naphthalene plane and Bromophenyl plane | [Value] |

| Torsion Angle C(naphthyl)-O-C(carbonyl)-C(methylene) | [Value] |

Note: The values in this table are parameters that would be measured to describe the molecular conformation.

Intermolecular Interactions and Crystal Packing Arrangements

The stability of the crystal lattice is determined by a network of non-covalent intermolecular interactions that dictate the three-dimensional packing arrangement. For this compound, several types of interactions are anticipated to be significant.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weaker C–H···O hydrogen bonds are expected to play a role. The carbonyl oxygen and the ether oxygens of the acetate group can act as acceptors for hydrogen atoms from the aromatic rings of neighboring molecules. These interactions can link molecules into chains, dimers, or more complex supramolecular architectures. nih.govnih.govnih.gov

Halogen Bonding: The bromine atom on the phenoxy ring is a potential halogen bond donor. Due to the electron-withdrawing nature of the aromatic ring, the bromine atom can have a region of positive electrostatic potential (a σ-hole) which can interact favorably with nucleophilic atoms, such as the carbonyl oxygen of an adjacent molecule (Br···O interaction). This type of directional interaction is a powerful tool in crystal engineering.

π-π Stacking: The electron-rich naphthalene and 4-bromophenyl ring systems provide opportunities for π-π stacking interactions. nih.govnih.gov These interactions, which can be in a parallel-displaced or T-shaped arrangement, contribute significantly to the cohesive energy of the crystal by maximizing favorable orbital overlap between aromatic rings of adjacent molecules. rsc.org

Table 3: Potential Intermolecular Interactions and Their Geometric Parameters

| Interaction Type | Donor-Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) |

|---|---|---|---|

| Hydrogen Bond | C-H···O | ~3.2 - 3.5 | >120 |

| Halogen Bond | C-Br···O | ~3.0 - 3.4 | ~165 |

| π-π Stacking | Naphthalene···Naphthalene | ~3.5 - 3.8 (Centroid-Centroid) | - |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.govnih.gov The Hirshfeld surface is generated around a molecule, with the surface color-coded to highlight different properties. A surface mapped with dnorm (normalized contact distance) is particularly useful; it displays bright red spots to indicate intermolecular contacts that are shorter than the van der Waals radii sum, signifying key interactions like hydrogen bonds.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| C···H / H···C | ~25 - 35% |

| O···H / H···O | ~8 - 15% |

| Br···H / H···Br | ~5 - 10% |

| C···C (π-π) | ~2 - 5% |

Energy Framework Analysis in Solid State

To further understand the energetics of the crystal packing, energy framework analysis is employed. This computational method calculates the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and repulsion components, with dispersion forces often being dominant in the packing of neutral organic molecules. nih.gov

The results are visualized as a framework of cylinders connecting the centroids of interacting molecules. researchgate.net The thickness of the cylinders is proportional to the strength of the interaction energy, providing a clear and intuitive picture of the packing topology and the anisotropy of the intermolecular forces. nih.gov This analysis would reveal the strongest interaction pathways within the crystal of this compound, highlighting the primary directions of cohesive forces and helping to rationalize its physical properties.

Table 5: Components of Interaction Energy

| Energy Component | Description |

|---|---|

| Electrostatic (Eele) | Arises from the interaction of static charge distributions. |

| Dispersion (Edis) | Arises from instantaneous fluctuations in electron density (van der Waals forces). |

| Repulsion (Erep) | Short-range repulsive term preventing molecular collapse. |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for characterizing the physicochemical stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. A stable compound would show a flat baseline up to a certain temperature, followed by one or more steps of mass loss corresponding to its decomposition into volatile fragments. This provides a quantitative measure of its upper-temperature limit of stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would precisely identify its melting point, which would appear as a sharp endothermic peak. The enthalpy of fusion (the energy required to melt the solid) can also be calculated from the peak area. Other thermal events, such as crystallization (exothermic) or solid-solid phase transitions, could also be detected if they occur within the scanned temperature range.

Computational and Quantum Chemical Investigations of Naphthalen 2 Yl 2 4 Bromophenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory formed the theoretical bedrock for this investigation, providing a reliable framework for calculating the electronic structure and properties of Naphthalen-2-yl 2-(4-bromophenoxy)acetate. DFT methods are well-established for their balance of accuracy and computational efficiency in studying medium-sized organic molecules.

Geometry Optimization and Conformational Analysis

The initial step in the computational study involved the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties. A conformational analysis is essential to identify the most stable isomer, which is then used for all subsequent calculations.

Interactive Data Table: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-O (Ester) | Data not available |

| C=O (Ester) | Data not available | |

| C-Br | Data not available | |

| O-C (Ether) | Data not available | |

| Bond Angles (°) | O-C=O (Ester) | Data not available |

| C-O-C (Ether) | Data not available | |

| Dihedral Angles (°) | Naphthalene-Ester | Data not available |

| Phenyl-Ether | Data not available | |

| Note: Specific values for bond lengths, bond angles, and dihedral angles for this compound are not publicly available in the searched literature. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: FMO Properties

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

| Note: Specific values for HOMO-LUMO energies and the energy gap for this compound are not publicly available in the searched literature. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule. It examines the interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. This analysis helps to quantify the delocalization of electron density and provides a more intuitive chemical perspective on bonding than canonical molecular orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential. The MEP surface of this compound would highlight the electronegative oxygen atoms of the ester and ether groups as regions of high electron density.

Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimentally obtained spectra to aid in the assignment of vibrational modes to specific bonds and functional groups within the molecule. This comparison serves as a validation of the accuracy of the computational method and the optimized geometry.

Theoretical NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. Theoretical prediction of 1H and 13C NMR spectra can be a powerful tool for structural elucidation. By comparing the calculated chemical shifts with experimental data, the assignment of signals in the experimental NMR spectrum can be confirmed, providing a high degree of confidence in the proposed molecular structure.

Quantum Chemical Descriptors and Reactivity Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of this compound. These studies provide key descriptors that help in understanding the molecule's stability, reactivity, and potential interaction mechanisms.

A critical aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, in a study of the structurally similar compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were employed to determine the HOMO and LUMO energies, providing insights into its electronic properties. nih.govresearchgate.net

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For example, chemical hardness (η) is an indicator of the molecule's resistance to deformation or change in its electron distribution.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen) and positive potential (associated with hydrogen atoms or electron-deficient regions), highlighting the reactive centers of the molecule.

Hirshfeld surface analysis is another powerful tool used to explore intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and quantify different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Descriptors (Hypothetical Data for this compound based on similar compounds)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of this compound, revealing the accessible conformations and the transitions between them.

By analyzing the trajectories generated from MD simulations, various properties can be calculated, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize the interactions with solvent molecules. These simulations provide a dynamic perspective that complements the static picture obtained from quantum chemical calculations.

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as this compound, are of significant interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and have applications in technologies like optical switching and data storage. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of an external electric field. Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules. researchgate.net For naphthalene (B1677914) derivatives, the presence of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer upon excitation, leading to a larger hyperpolarizability. ipme.ru

In this compound, the naphthalene and bromophenoxy moieties can act as donor and acceptor groups, respectively, creating a push-pull system that could give rise to NLO activity. Theoretical calculations can predict the magnitude of the first hyperpolarizability (β) and provide insights into the structure-property relationships that govern the NLO response. researchgate.net The inverse relationship between the first hyperpolarizability and the HOMO-LUMO energy gap is a key concept in the design of NLO materials, with smaller energy gaps often correlating with larger hyperpolarizabilities. researchgate.net

Table 2: Calculated NLO Properties (Hypothetical Data for this compound based on related naphthalene derivatives)

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 30 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

Molecular Docking Studies (focused on theoretical binding interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is extensively used in drug discovery to understand the potential binding modes and affinities of small molecules with biological macromolecules. Given the prevalence of the naphthalene scaffold in anticancer agents, molecular docking studies of this compound are valuable for exploring its potential as a therapeutic agent. nih.govnih.gov

In silico docking studies involve placing the ligand (this compound) into the binding site of a target protein and evaluating the interactions using a scoring function. The scoring function estimates the binding free energy, with lower scores indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

For example, docking studies of similar naphthalene-containing compounds have been performed against various cancer-related protein targets, such as kinases and histone deacetylases. researchgate.net A study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, which shares a common fragment with the title compound, showed good binding energy in in-silico analyses, suggesting its potential as an active molecule for cancer treatment. nih.govresearchgate.net These theoretical binding studies provide a rational basis for the design of new and more potent inhibitors and guide the selection of compounds for further experimental testing.

Advanced Research Applications and Methodological Perspectives for Naphthalen 2 Yl 2 4 Bromophenoxy Acetate

Structure-Activity Relationship (SAR) Studies for Property Modulation

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For Naphthalen-2-yl 2-(4-bromophenoxy)acetate, SAR studies would systematically explore how alterations to its core components—the naphthalene (B1677914) ring, the bromophenoxy group, and the acetate (B1210297) linker—influence its biological efficacy.

The spatial arrangement of the naphthalene moiety is a critical determinant of biological activity. Research on related compounds, such as 1-[ω-(bromophenoxy)alkyl]-uracil derivatives, has demonstrated that the substitution pattern on the naphthalene ring significantly impacts antiviral properties. nih.gov For instance, analogues with a naphthalen-2-yl group showed no inhibitory activity against human cytomegalovirus, whereas related compounds with a naphthalen-1-yl fragment exhibited potent antiviral effects. nih.gov This underscores the importance of the naphthalene isomer in molecular interactions with biological targets.

Further SAR investigations on this compound could involve:

Modification of the Naphthalene Ring: Introducing various substituents (e.g., hydroxyl, amino, or alkyl groups) at different positions on the naphthalene ring could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity to specific receptors or enzymes.

Alteration of the Bromophenoxy Moiety: The position and nature of the halogen substituent on the phenoxy ring are crucial. Shifting the bromine atom from the para to the meta or ortho position, or replacing it with other halogens (chlorine, fluorine) or electron-donating/withdrawing groups, could significantly alter the compound's electronic distribution and, consequently, its biological activity. Studies on similar structures have shown that moving the bromine atom from the para to the meta position can lead to a complete loss of antiviral activity. nih.gov

Variation of the Acetate Linker: The ester linkage in this compound is susceptible to hydrolysis by esterases in vivo, suggesting its potential as a prodrug. smolecule.com Modifying the length and composition of the linker could control the rate of drug release and its pharmacokinetic profile.

A hypothetical SAR study could generate a matrix of analogues to identify the optimal combination of structural features for a desired biological effect, such as anticancer or anti-inflammatory activity. smolecule.com

| Structural Moiety | Potential Modifications | Anticipated Impact on Activity |

| Naphthalene Ring | Positional Isomerism (naphthalen-1-yl vs. naphthalen-2-yl) | Altered binding affinity and biological specificity |

| Introduction of substituents (e.g., -OH, -NH2) | Modified polarity, solubility, and hydrogen bonding potential | |

| Bromophenoxy Group | Positional Isomerism of Bromine (ortho, meta, para) | Changes in electronic properties and interaction with target sites |

| Halogen substitution (F, Cl, I) | Modulation of lipophilicity and metabolic stability | |

| Acetate Linker | Chain length modification | Altered pharmacokinetics and duration of action |

| Replacement with amide or ether linkage | Changes in chemical stability and metabolic pathway |

Integration into Supramolecular Chemistry

The unique structural characteristics of this compound, particularly the presence of aromatic rings, make it a compelling candidate for applications in supramolecular chemistry. This field focuses on the study of non-covalent interactions to construct larger, organized molecular assemblies.

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The naphthalene moiety of this compound can act as a guest, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, and pillararenes. The formation of such complexes can enhance the solubility, stability, and bioavailability of the compound. The π-electron-rich naphthalene ring can engage in favorable π-π stacking interactions with the aromatic interiors of these hosts.

Self-Assembly and Nanostructure Formation

The planar structure of the naphthalene ring and the potential for intermolecular interactions, such as π-π stacking and halogen bonding (from the bromine atom), can drive the self-assembly of this compound molecules into well-defined nanostructures. Depending on the conditions (e.g., solvent, temperature), these molecules could potentially form nanofibers, nanoribbons, or vesicles. The interplay of these non-covalent forces dictates the morphology and properties of the resulting nanomaterials.

Design of Photo-functional Systems

Naphthalene derivatives are well-known for their fluorescent properties. The naphthalene core in this compound can act as a fluorophore. The photophysical properties of such systems are highly sensitive to the molecular environment and can be tuned by chemical modifications. The presence of the heavy bromine atom could also promote intersystem crossing, potentially leading to phosphorescence. These characteristics make the compound a promising building block for the design of photo-functional systems, such as fluorescent sensors for the detection of specific analytes or as components in organic light-emitting diodes (OLEDs).

Exploration of Mechanistic Pathways in Reactions Involving the Compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for its application in organic synthesis. The compound's structure offers several reactive sites:

Ester Group: The ester linkage can undergo hydrolysis under acidic or basic conditions to yield naphthalen-2-yloxyacetic acid and 4-bromophenol. This reaction is fundamental to its potential role as a prodrug. smolecule.com

Bromophenyl Group: The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. These reactions provide a versatile route to synthesize more complex molecules. The bromine atom can also be substituted by nucleophiles. smolecule.com

Naphthalene Ring: The naphthalene ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the more activated bromophenyl ring.

Kinetic studies and computational modeling can provide insights into the transition states and energy barriers of these reactions, enabling the optimization of reaction conditions and the prediction of product distributions.

Development of Advanced Analytical Methods for Detection and Quantification

The development of robust and sensitive analytical methods is essential for the detection and quantification of this compound in various matrices, including biological fluids and environmental samples.

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or a buffer. Detection can be achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene and bromophenyl chromophores. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) would provide higher selectivity and sensitivity, allowing for unambiguous identification and quantification.

Spectroscopic techniques are also vital for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the molecular structure by providing information about the chemical environment of each atom.

Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl and the aromatic rings.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

X-ray crystallography can be employed to determine the precise three-dimensional structure of the compound in its solid state, as has been done for structurally related molecules. nih.gov

| Analytical Technique | Purpose | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Retention time, peak area (concentration) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Quantification in Complex Matrices | Molecular weight, fragmentation pattern |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Chemical shifts, coupling constants, carbon skeleton |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic vibrational frequencies (e.g., C=O, C-O, C-Br) |

| UV-Visible Spectroscopy | Electronic Transitions and Quantification | Absorption maxima (λmax), molar absorptivity |

| X-ray Crystallography | 3D Molecular Structure Determination | Bond lengths, bond angles, crystal packing |

Q & A

Q. What techniques quantify trace degradation products in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.